molecular formula C7H9NOS B111681 2-Isopropylthiazole-4-carbaldehyde CAS No. 133047-46-8

2-Isopropylthiazole-4-carbaldehyde

Cat. No.: B111681
CAS No.: 133047-46-8
M. Wt: 155.22 g/mol
InChI Key: NUEZKCPTDMEROB-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-4-carbaldehyde is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with an isopropyl group and an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropylthiazole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2-isopropylthiazole-4-carboxylate with diisobutylaluminum hydride in dichloromethane at -78°C . This reaction reduces the ester to the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylthiazole-4-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylthiazole-5-carbaldehyde
  • Ethyl 2-isopropylthiazole-4-carboxylate
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride

Uniqueness

2-Isopropylthiazole-4-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZKCPTDMEROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376801
Record name 2-Isopropylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-46-8
Record name 2-(1-Methylethyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133047-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 2.7 g (13 mmol) of 2-isopropyl-thiazole-4-carboxylic acid ethyl ester (J. Med. Chem., 1998:602-617) in CH2Cl2 (50 mL) was cooled to −78° C. under nitrogen and treated dropwise with DIBAL (15 mL of 1.0 M in CH2Cl2; 15 mmol). The mixture was stirred at low temperature for 45 minutes and then treated with another 15 mL of DIBAL. The solution was stirred for 1 hour at −78° C. Five percent citric acid was added, and the mixture was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated. Chromatography of the residue over silica gel, eluting with 3:1 hexane:EtOAc, gave the title compound.
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2.7 g
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Synthesis routes and methods II

Procedure details

A solution of ethyl 2-isopropylthiazole-4-carboxylate (1 mmol) in 50 ml of dry dichloromethane was cooled to -78° C. under N2 atmosphere and treated dropwise with 1.2 mmol of diisobutylaluminum hydride (1.5M in toluene). The resulting solution was stirred for 0.5 h, quenched with aqueous Rochelle salts, extracted with dichloromethane, dried over Na2SO4, and concentrated in vacuo to provide the crude desired compound.
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1 mmol
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50 mL
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1.2 mmol
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Synthesis routes and methods III

Procedure details

A solution of 3.1 g (15.6 mmol) of ethyl 2-isopropylthiazole-4-carboxylate in 50 ml of dichloromethane was cooled under N2 atmosphere to -78° C. and treated dropwise with 15.6 ml (23.4 mmol) of a 1.5M solution of diisobutylaluminum hydride in toluene over a period of 1.5 h. After being stirred for an additional 0.5 h, the solution was quenched with 5 ml of methanol followed by 15 ml of aqueous Rochelle's salt. The resulting mixture was partitioned between chloroform and aqueous Rochelle's salt, dried over Na2SO4, and concentrated to provide 1.37 g (56%) of the crude desired compound, Rf 0.47 (20% ethyl acetate in hexane). 1H NMR (CDCl3) δ1.45 (d, J=7 Hz, 6H), 3.39 (heptet, J=7 Hz, 1H), 8.07 (s, 1H), 10.00 (s, 1H). Mass spectrum: (M+H)+ =156.
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3.1 g
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50 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 2
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 4
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Isopropylthiazole-4-carbaldehyde
Reactant of Route 6
2-Isopropylthiazole-4-carbaldehyde

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